molecular formula C17H26ClNO3 B4025271 1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride

1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride

Cat. No.: B4025271
M. Wt: 327.8 g/mol
InChI Key: LRNVXVXPVNYEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of 1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride typically involves the reaction of 1-Piperidin-1-ylpropan-2-yl acetate with 4-methoxyphenylacetic acid in the presence of a suitable catalyst and under controlled reaction conditions. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the product . Industrial production methods may involve scaling up the reaction in large reactors with continuous monitoring and control of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and an acid or base catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride can be compared with other piperidine derivatives, such as:

    1-Piperidin-1-ylpropan-2-yl acetate: This compound has a similar structure but lacks the 4-methoxyphenyl group.

    4-Methoxyphenylacetic acid: This compound contains the 4-methoxyphenyl group but lacks the piperidine moiety.

    Piperidine: The parent compound of the piperidine derivatives, containing only the six-membered heterocycle.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-14(13-18-10-4-3-5-11-18)21-17(19)12-15-6-8-16(20-2)9-7-15;/h6-9,14H,3-5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNVXVXPVNYEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride
Reactant of Route 6
1-Piperidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.